N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

Catalog No.
S2883295
CAS No.
2375267-48-2
M.F
C9H18ClNS
M. Wt
207.76
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;...

CAS Number

2375267-48-2

Product Name

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

IUPAC Name

N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

Molecular Formula

C9H18ClNS

Molecular Weight

207.76

InChI

InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H

InChI Key

CTSAAAIYHJUSJO-UHFFFAOYSA-N

SMILES

CCN(CCC#C)CCSC.Cl

Solubility

not available
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride is a chemical compound that belongs to the class of aminoalkynes. It is also known as N-(2-Methylthioethyl)-N-ethyl-3-butyn-1-amine hydrochloride. This chemical compound is commonly used in research and development as a reagent for various experimental procedures.
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride is a white to off-white crystalline solid that is soluble in water. Its molecular formula is C9H17NS.HCl, and its molar mass is 215.71 g/mol. The compound has a melting point of 223-227°C.
The synthesis of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride involves the reaction of 2-Methylthiopropanal with Ethyl propiolate in the presence of a base. The product is purified by recrystallization, and this yields the hydrochloride salt.
The compound can be analyzed using various methods such as NMR, FTIR, HPLC, and Mass spectrometry. These methods help to determine the purity, composition, and structure of the compound.
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride has several biological properties. It has been reported to possess anti-tumor activity and also inhibits the growth of various pathogenic microorganisms such as Gram-positive bacteria, Gram-negative bacteria, and yeasts.
The compound has not been reported to exhibit any significant toxicity or adverse effects in scientific experiments involving animals. However, normal safety precautions should be observed when handling this compound.
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride has several applications in scientific experiments. It is used as a reagent in various organic synthesis procedures, and also as an inhibitor in biological systems.
There is ongoing research on N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, particularly on its applications in drug discovery and development. Researchers are exploring the use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and infectious diseases.
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride has potential implications in various fields of research and industry. In the pharmaceutical industry, the compound could be developed into a drug to treat various diseases. In the chemical industry, it could be used as a reagent to synthesize various organic compounds.
One limitation of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride is that its synthesis is somewhat complex and involves several steps. This makes large-scale production difficult and expensive. Future directions for research could focus on developing more efficient and cost-effective synthesis methods. Additionally, more research is needed to fully understand the compound's mechanisms of action, particularly its anti-tumor activity.
Other future directions for research on N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride could include studying its potential for use in other fields such as agriculture, food production, and environmental science. With further research, this compound holds promise for many future applications.

Dates

Modify: 2023-08-17

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